Medroxy Progesterone-d6 17-Acetate
Description
Properties
Molecular Formula |
C₂₄H₂₈D₆O₄ |
|---|---|
Molecular Weight |
392.56 |
Synonyms |
(6α)-17-(Acetyloxy)-6-methyl-pregn-4-ene-3,20-dione-d6; 17α-Acetoxy-6α-methylpregn-4-ene-3,20-dione-d6; 17α-Acetoxy-6α-methyl-_x000B_progesterone-d6; 17α-Hydroxy-6α-methylprogesterone-d6 Acetate; Meprate-d6; Metigestrona-d6; NSC 26386-d6; Nadigest-d6; Nida |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Derivatization of Medroxy Progesterone D6 17 Acetate
Strategies for Site-Specific Deuterium (B1214612) (d6) Incorporation into Steroid Scaffolds
The defining feature of Medroxyprogesterone-d6 17-Acetate is the presence of six deuterium atoms. Typically, these are incorporated as two trideuteriomethyl (-CD₃) groups, one at the C6 position of the steroid scaffold and the other in the 17-acetate group. lgcstandards.comsynzeal.com This specific labeling requires carefully designed synthetic strategies.
The introduction of deuterium atoms at specific sites on the steroid scaffold is achieved through targeted chemical reactions. A key method involves the use of deuterated organometallic reagents in Grignard reactions. For the synthesis of medroxyprogesterone (B1676146) derivatives labeled at the 6-methyl position, a common strategy employs trideuteriomethyl magnesium iodide ([²H₃]methyl magnesium iodide or CD₃MgI). rsc.org This reagent is used to open an epoxide ring that has been previously formed at the C5-C6 position of the steroid precursor. rsc.org This reaction establishes the crucial 6-methyl group in its deuterated form.
Another potential reaction for deuterium incorporation, though more general for steroid synthesis, is reduction using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). nih.gov However, for creating the specific -CD₃ group in Medroxyprogesterone-d6, the Grignard reaction with [²H₃]methyl magnesium iodide is a more direct and widely cited method. rsc.org The second -CD₃ group is introduced later during the acetylation step using deuterated acetic anhydride.
Ketal Protection: The synthesis often starts by protecting the ketone groups at C3 and C20 of 17α-hydroxyprogesterone. This is typically done by forming a ketal using ethylene (B1197577) glycol and an acid catalyst like p-toluenesulfonic acid. rsc.orgpatsnap.com This protection prevents these ketones from reacting in subsequent steps.
Epoxidation: The protected steroid then undergoes epoxidation at the C5-C6 double bond. This reaction is often carried out using a peroxy acid, creating a 5β,6β-epoxide. rsc.orggoogle.com
Grignard Reaction and Deuterium Incorporation: The epoxide is then opened by reacting it with [²H₃]methyl magnesium iodide. rsc.org This Grignard reaction introduces the trideuteriomethyl group at the C6 position. Subsequent hydrolysis removes the intermediate magnesium complex. rsc.orggoogle.com
Deprotection and Rearrangement: The ketal protecting groups are removed, typically with an acid, to regenerate the ketones at C3 and C20. patsnap.com A subsequent reaction, often involving hydrogen chloride in glacial acetic acid, facilitates the elimination of the 5α-hydroxyl group and repositions the double bond to the C4-C5 position, yielding 6α-trideuteriomethyl-17α-hydroxyprogesterone, the direct precursor for the final step. google.compatsnap.com
Purification and Spectroscopic Characterization of Synthesized Medroxyprogesterone-d6 17-Acetate for Research Purity
After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, by-products, or catalysts. This is essential to achieve the high purity (>95%) required for its use as a research or analytical standard. lgcstandards.com
The purification process often involves several steps. Following the reaction, the mixture is cooled, and the product is precipitated by adding water. google.com The solid product can then be collected by filtration. google.com Further purification is typically achieved using chromatographic techniques, such as column chromatography or High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov These methods separate the desired compound from impurities based on differences in their physical and chemical properties.
Once purified, the identity and purity of Medroxyprogesterone-d6 17-Acetate are confirmed using a combination of spectroscopic techniques:
Mass Spectrometry (MS): This is a critical tool for confirming the incorporation of deuterium. The molecular weight of the deuterated compound will be higher than that of the unlabeled version. For Medroxyprogesterone-d6 17-Acetate (C₂₄H₂₈D₆O₄), the expected molecular weight is approximately 392.5 g/mol , compared to 386.5 g/mol for the unlabeled compound (C₂₄H₃₄O₄). lgcstandards.comnih.gov High-resolution mass spectrometry can confirm the elemental composition with high accuracy. sciex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) is used to confirm the structure and the location of deuterium incorporation. In the ¹H NMR spectrum of the d6 compound, the signals corresponding to the protons on the 6-methyl group and the acetyl group would be absent or significantly diminished, confirming successful deuteration at these sites. nih.gov ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is primarily used to assess the purity of the final product. lgcstandards.com By comparing the retention time of the synthesized compound to a known standard and analyzing the peak area, the purity can be accurately determined. A purity of greater than 95% is common for commercial standards. lgcstandards.com
| Technique | Purpose | Observation for Medroxyprogesterone-d6 17-Acetate |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic labeling. | Increased mass corresponding to 6 deuterium atoms (approx. 392.5 g/mol ). lgcstandards.com |
| ¹H NMR Spectroscopy | Confirms structure and site-specific deuteration. | Absence or reduction of signals for the 6-methyl and 17-acetyl protons. nih.gov |
| HPLC | Assesses chemical purity. | A single major peak indicating high purity (typically >95%). lgcstandards.com |
This interactive table summarizes the characterization methods for Medroxyprogesterone-d6 17-Acetate.
Chromatographic Purification Techniques (e.g., HPLC, Column Chromatography)
Following synthesis, the crude product contains the desired deuterated compound, unreacted starting materials, non-deuterated or partially deuterated analogues, and other byproducts. Therefore, a robust purification strategy is essential to isolate Medroxyprogesterone-d6 17-Acetate with high purity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. google.comsigmaaldrich.com
Reverse-phase HPLC is particularly effective for separating steroids. nih.gov The deuterated compound exhibits nearly identical polarity to its non-deuterated counterpart, but slight differences in hydrophobic interactions can allow for their separation on high-resolution columns.
Key features of the chromatographic purification process include:
Stationary Phase: A C18 (ODS - octadecylsilane) column is commonly used, providing a nonpolar stationary phase that interacts with the steroid structure. nih.gov
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically employed. nih.gov The gradient or isocratic composition of the mobile phase is optimized to achieve the best separation.
Detection: A UV detector is often used for monitoring the elution, as the α,β-unsaturated ketone chromophore in the A-ring of the steroid absorbs UV light. nih.gov
Column chromatography can be used as an initial purification step to remove major impurities before the final polishing by HPLC. The purity of the final product is often assessed to be greater than 95-97% via HPLC analysis. lgcstandards.comsigmaaldrich.com
Table 2: Typical HPLC Conditions for Medroxyprogesterone Acetate (B1210297) Purification
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., Spherisorb 5-ODS2) | nih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., 60:40 acetonitrile:KH₂PO₄ buffer) | nih.gov |
| Flow Rate | Typically 1.0 - 1.5 mL/min | N/A |
| Detection | UV Spectrophotometry | nih.gov |
| Purity Achieved | ≥97% | sigmaaldrich.com |
Confirmation of Isotopic Enrichment and Structural Integrity via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for confirming the structural integrity of the synthesized molecule and verifying the success of the isotopic labeling.
For Medroxyprogesterone-d6 17-Acetate, both ¹H NMR and ¹³C NMR spectroscopy provide critical information:
¹H NMR (Proton NMR): In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons of the 6-methyl group and the 17-acetate group would be absent or significantly diminished. The disappearance of these specific proton signals provides direct evidence of successful deuteration at these positions. The rest of the spectrum should match that of the unlabeled Medroxyprogesterone Acetate, confirming that the core steroid structure remains intact.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum offers further confirmation. The carbon atoms directly bonded to deuterium atoms (the C in CD₃) exhibit two key features:
Splitting: Due to coupling with deuterium (which has a spin I=1), the carbon signal splits into a multiplet (typically a 1:1:1 triplet for a CD₃ group).
Mass spectrometry is also used in conjunction with NMR to confirm the molecular weight of the final product, which should be increased by six mass units compared to the unlabeled MPA, further verifying the d6 labeling.
Table 3: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| Medroxyprogesterone-d6 17-Acetate | MPA-d6 |
| Medroxyprogesterone 17-Acetate | MPA |
| 17α-hydroxyprogesterone | |
| Methyl-d3-magnesium bromide |
Advanced Analytical Methodologies for Medroxy Progesterone D6 17 Acetate in Research
Mass Spectrometry (MS) Techniques for Isotope-Labeled Steroids
Mass spectrometry has become the gold standard for the analysis of steroids due to its inherent sensitivity and specificity. nih.gov The use of stable isotope-labeled (SIL) steroids, such as Medroxy Progesterone-d6 17-Acetate, is a cornerstone of high-quality quantitative analysis. sigmaaldrich.comnih.gov These labeled compounds are chemically identical to their endogenous or unlabeled synthetic counterparts but have a greater mass due to the incorporation of heavy isotopes (e.g., Deuterium (B1214612), ¹³C). sigmaaldrich.com
When this compound is added to a sample at the beginning of the analytical process, it experiences the same extraction losses, ionization suppression or enhancement, and fragmentation as the unlabeled target analyte (Medroxyprogesterone Acetate). nih.gov Because the mass spectrometer can distinguish between the labeled and unlabeled forms based on their mass-to-charge ratio (m/z), the ratio of the analyte peak area to the internal standard peak area can be used for accurate quantification. This stable isotope dilution method significantly improves precision and accuracy by compensating for variations that can occur during sample handling and analysis. sigmaaldrich.com Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed for these analyses. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development and Optimization for this compound Quantification
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. nih.gov It is the most promising and widely used analytical method for the determination of steroids and their conjugates. nih.gov The development of a robust LC-MS/MS method for quantifying MPA using this compound as an internal standard involves several critical steps.
The process begins with sample preparation, which often involves protein precipitation or liquid-liquid extraction to isolate the analyte from the complex biological matrix, such as human plasma or serum. johnshopkins.edumagtechjournal.comnih.gov The chromatographic separation is then optimized to ensure that MPA is resolved from other matrix components, preventing ion suppression. nih.gov Finally, the mass spectrometer parameters are tuned for maximum sensitivity and specificity. Validated methods demonstrate high precision and accuracy over a defined concentration range, with some assays achieving a lower limit of quantification (LLOQ) as low as 20-50 pg/mL. nih.govresearchgate.netnih.gov
Table 1: Example of LC-MS/MS Method Parameters for Medroxyprogesterone (B1676146) Acetate (B1210297) Analysis
| Parameter | Condition | Source |
|---|---|---|
| Chromatography System | Waters Acquity LC / Agilent Zorbax Eclipse-Plus C18 column | nih.govjohnshopkins.edu |
| Mobile Phase | Methanol (B129727) and 0.1% formic or methanoic acid in water | magtechjournal.comomicsonline.org |
| Flow Rate | 0.2 - 0.8 mL/min | magtechjournal.comomicsonline.org |
| Ionization Mode | Positive Ionization | nih.govjohnshopkins.eduoup.com |
| Mass Analyzer | QTRAP® 5500 / Triple Quadrupole | johnshopkins.eduomicsonline.orgoup.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | magtechjournal.comoup.com |
The choice of ionization source is crucial for converting the analyte molecules in the LC eluent into gas-phase ions. For steroid analysis, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques. omicsonline.orguky.edu
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. uky.edu It generates charged droplets from which ions are produced after solvent evaporation. enovatia.com ESI is frequently used for MPA analysis, typically forming a protonated molecular ion [M+H]⁺ in positive ionization mode. magtechjournal.comresearchgate.netoup.com It is known for its ability to produce multiply charged ions for large molecules, though for steroids like MPA, singly charged ions are typical. enovatia.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds that are volatile enough to be vaporized in a heated nebulizer. omicsonline.orguky.edu A corona discharge then ionizes the analyte molecules in the gas phase. uky.edu Several validated methods for MPA have successfully utilized APCI, also operating in positive ion mode to detect the [M+H]⁺ ion. omicsonline.orgoup.com The choice between ESI and APCI often depends on the specific matrix and the polarity of the target analyte, with both being viable options for MPA. omicsonline.org
Multiple Reaction Monitoring (MRM) is a scan mode used in tandem mass spectrometry (MS/MS) that provides exceptional specificity and sensitivity. oup.com In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion, which for MPA is typically the protonated molecule [M+H]⁺ with an m/z of 387.25. oup.commassbank.eu This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion.
For this compound, the precursor ion would be shifted by 6 mass units to approximately m/z 393.3. The product ions would also show a corresponding mass shift if the deuterium labels are on the fragment. The selection of a stable and intense product ion is critical for a sensitive assay. Optimization involves infusing a standard solution of the analyte and systematically varying the collision energy to find the value that yields the most abundant and stable fragment signal. oup.com This process ensures that the instrument is detecting the analyte of interest with minimal interference from other compounds.
Table 2: Selected MRM Transitions for Medroxyprogesterone Acetate (MPA)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Source |
|---|---|---|---|---|
| Medroxyprogesterone Acetate | 387 | 327 | Positive APCI | oup.com |
| Medroxyprogesterone Acetate | 387 | 123 | Positive APCI | oup.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Before the widespread adoption of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a primary technique for steroid analysis. nih.gov However, steroids like MPA have low volatility and are not suitable for direct GC analysis. oup.com Therefore, a chemical derivatization step is required to convert them into more volatile and thermally stable compounds. oup.comrsc.org
For MPA, this often involves creating enol-ester derivatives, such as 3-enol trifluoroacyl esters or 3-enol heptafluorobutyrate esters. nih.govnih.gov After derivatization, the sample is injected into the gas chromatograph, where the MPA derivative is separated from other components before entering the mass spectrometer for detection. GC-MS methods have demonstrated high sensitivity for MPA in serum, but the mandatory derivatization step makes the process more time-consuming and complex compared to modern LC-MS/MS approaches. oup.comnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Fragment Ion Analysis
High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is particularly useful in the analysis of isotope-labeled standards like this compound.
HRMS can be used to confirm the isotopic purity of the labeled standard, ensuring that it has the correct level of deuterium incorporation and is free from significant unlabeled impurities. Furthermore, HRMS is invaluable for fragment ion analysis. By providing the exact mass of fragment ions, it allows for the confident elucidation of fragmentation pathways and structural confirmation of the analyte. massbank.eu This level of detail is crucial during method development to understand the behavior of the molecule in the mass spectrometer and to confirm the identity of the analyte in complex samples, distinguishing it from potential isobaric interferences.
Chromatographic Separations (HPLC, UPLC) for Matrix Resolution and Compound Isolation
Effective chromatographic separation is fundamental to the success of any quantitative assay, as it reduces the complexity of the sample introduced into the mass spectrometer. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used in conjunction with MS for MPA analysis. nih.gov
The goal of the chromatographic step is to separate the analyte (MPA) from endogenous matrix components (like other steroids, lipids, and proteins) that can interfere with the analysis, most notably by causing ion suppression or enhancement in the MS source. nih.gov Reversed-phase chromatography is the predominant mode of separation, utilizing C18 columns that retain the relatively nonpolar steroid molecule. johnshopkins.edusielc.comnih.gov
Mobile phases typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often containing a small amount of an acid like formic acid to promote protonation and improve peak shape. omicsonline.orgsielc.comsu.ac.th A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively elute the analytes and clean the column. omicsonline.org UPLC systems, which use smaller particle size columns (typically <2 µm), offer faster analysis times and higher resolution compared to traditional HPLC systems. nih.gov The choice of column, mobile phase composition, and gradient profile are all optimized to achieve baseline separation of MPA from interferences, ensuring a clean signal for the mass spectrometer and leading to more reliable and accurate quantification. nih.govsu.ac.th
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Medroxyprogesterone Acetate | MPA |
| Deuterium | - |
| Carbon-13 | ¹³C |
| Acetonitrile | - |
| Methanol | - |
| Formic Acid | - |
| Testosterone | - |
| Androstanone | - |
| Progesterone (B1679170) | - |
| Etonogestrel | ETO |
| Levonorgestrel | LNG |
| Norethisterone | NET |
| Megestrol Acetate | - |
| Cyproterone Acetate | - |
| Chlormadinone Acetate | CMA |
Stationary Phase and Mobile Phase Selection in Steroid Analysis
The successful chromatographic separation of steroids, including Medroxyprogesterone and its deuterated internal standard, is highly dependent on the judicious selection of the stationary and mobile phases. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique for steroid analysis. nih.govnih.gov
Stationary Phase:
A popular choice for the stationary phase in steroid analysis is a reversed-phase C18 column. nih.govnih.gov These columns consist of silica (B1680970) particles chemically bonded with octadecylsilane, creating a nonpolar surface. This nonpolar nature facilitates the retention of moderately polar to nonpolar compounds like steroids. For the analysis of a panel of 17 steroid standards, a Kinetex biphenyl (B1667301) column (100 x 2.1 mm, 2.6 µm particle size) has also been utilized. sciex.com The biphenyl phase offers alternative selectivity to traditional C18 columns, which can be advantageous for separating complex steroid mixtures.
Mobile Phase:
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. youtube.com The composition of the mobile phase is critical for achieving optimal separation. For the analysis of Medroxyprogesterone acetate, a mobile phase comprising 60% acetonitrile and 40% potassium dihydrogen phosphate (B84403) buffer with the pH adjusted to 5.6 has been successfully used. nih.govnih.gov
The addition of modifiers to the mobile phase can significantly enhance ionization efficiency and improve peak shape in LC-MS analysis. For instance, low concentrations of formic acid (around 50-200 ppm) have been shown to improve the signal response of neutral steroids in positive ion electrospray ionization. chromforum.org In some cases, ammonium (B1175870) fluoride (B91410) has been added to the mobile phase, acting as an ionization enhancer, particularly in negative ionization mode. nih.gov The choice of organic modifier, whether acetonitrile or methanol, can also influence the separation, though in some instances, the elution order of compounds remains the same with either solvent. youtube.com
Table 1: Stationary and Mobile Phases for Steroid Analysis
| Parameter | Selection | Rationale |
|---|---|---|
| Stationary Phase | Reversed-phase C18 | Provides a nonpolar surface suitable for retaining steroids. nih.govnih.gov |
| Kinetex Biphenyl | Offers alternative selectivity for complex steroid mixtures. sciex.com | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvent systems for reversed-phase chromatography. youtube.com |
| Addition of Formic Acid | Enhances ionization efficiency for neutral steroids. chromforum.org | |
| Addition of Ammonium Fluoride | Acts as an ionization enhancer, especially in negative mode. nih.gov | |
| Phosphate Buffer | Controls pH to ensure consistent analyte retention and peak shape. nih.govnih.gov |
Gradient Elution Strategies for Complex Sample Matrices
When analyzing complex samples containing a wide range of analytes with varying polarities, an isocratic elution (constant mobile phase composition) may not provide adequate separation. mastelf.com In such cases, gradient elution is the preferred strategy. mastelf.comyoutube.com This technique involves a gradual change in the mobile phase composition during the analytical run, typically by increasing the proportion of the organic solvent. mastelf.comyoutube.com
For the analysis of steroids in complex biological matrices, gradient elution offers several advantages:
Improved Resolution: By starting with a weaker mobile phase and gradually increasing its strength, analytes with different polarities can be effectively separated from each other and from matrix components. mastelf.com
Sharper Peaks: Gradient elution helps to focus the analyte bands as they move through the column, resulting in sharper and more easily detectable peaks. youtube.com
Reduced Run Times: Compared to isocratic methods that might require long run times to elute strongly retained compounds, a well-optimized gradient can significantly shorten the analysis time. mastelf.com
A typical gradient elution for steroid analysis might start with a high percentage of the aqueous mobile phase (e.g., 97% water) and gradually increase the organic solvent (e.g., acetonitrile or methanol) over a set period. youtube.com For a comprehensive steroid panel, a biphasic gradient using water with 0.2mM ammonium fluoride as mobile phase A and methanol as mobile phase B has been employed. sciex.com The specific gradient profile, including the initial and final solvent compositions, the rate of change, and any hold times, must be carefully optimized to achieve the desired separation for the target analytes within a given sample matrix. mastelf.com
Table 2: Example Gradient Elution for Steroid Analysis
| Time (min) | % Mobile Phase A (Water + 0.2mM Ammonium Fluoride) | % Mobile Phase B (Methanol) |
|---|---|---|
| 0.0 | 50 | 50 |
| 1.0 | 50 | 50 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 50 | 50 |
| 5.0 | 50 | 50 |
This table is a representative example based on a published method and may require optimization for specific applications. sciex.com
Method Validation Parameters for Research Applications
To ensure the reliability and accuracy of an analytical method for research purposes, it must be thoroughly validated. certified-laboratories.com The validation process involves evaluating several key parameters as outlined by international guidelines. nih.govnih.gov
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.govnih.gov For Medroxyprogesterone acetate, linearity has been confirmed in the concentration range of 0.0576 to 0.1134 mg/mL, with a high coefficient of determination (R² > 0.999). nih.govnih.gov Another study demonstrated linearity for Medroxyprogesterone acetate in capsules over a range of 80 to 120 µg/mL. researchgate.net
Accuracy: Accuracy refers to the closeness of the measured value to the true value. certified-laboratories.com It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. For Medroxyprogesterone acetate, accuracy has been reported in the range of 98% to 102%. nih.govnih.gov
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. certified-laboratories.com It is typically expressed as the relative standard deviation (RSD). For Medroxyprogesterone acetate analysis, precision has been demonstrated with an RSD of less than 0.2%. nih.govnih.gov Inter-assay precision for the quantification of MPA in plasma was found to be ≤15.2%. johnshopkins.edu
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. certified-laboratories.com For Medroxyprogesterone acetate, an LOD of 1.3 µg/mL and an LOQ of 3.9 µg/mL have been reported. nih.gov In a more sensitive LC-MS/MS method for MPA in human plasma, the lower limit of quantification (LLOQ) was established at 200 pg/mL. johnshopkins.edu
Table 3: Method Validation Parameters for Medroxyprogesterone Acetate
| Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linearity Range | 0.0576 - 0.1134 mg/mL | nih.govnih.gov |
| 80 - 120 µg/mL | researchgate.net | |
| Coefficient of Determination (R²) | > 0.999 | nih.govnih.gov |
| Accuracy (% Recovery) | 98% - 102% | nih.govnih.gov |
| Precision (%RSD) | < 0.2% | nih.govnih.gov |
| Inter-assay Precision (%CV) | ≤15.2% | johnshopkins.edu |
| Limit of Detection (LOD) | 1.3 µg/mL | nih.gov |
| Limit of Quantification (LOQ) | 3.9 µg/mL | nih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | 200 pg/mL | johnshopkins.edu |
Strategies for Minimizing Matrix Effects in Mass Spectrometric Quantification using Deuterated Internal Standards
Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when quantifying low levels of analytes in complex biological matrices. myadlm.orgresearchgate.net These effects, caused by co-eluting endogenous components of the sample, can lead to ion suppression or enhancement, thereby affecting the accuracy and reliability of the results. researchgate.netscioninstruments.com The use of a stable isotope-labeled internal standard (SIL-IS), such as Medroxyprogesterone-d6 17-Acetate, is a widely accepted strategy to compensate for these matrix effects. researchgate.netscioninstruments.com
The underlying principle is that the SIL-IS is chemically and physically almost identical to the analyte of interest. waters.com Therefore, it is expected to co-elute chromatographically and experience similar ionization suppression or enhancement as the unlabeled analyte. waters.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by matrix effects can be effectively normalized. researchgate.net
However, it is crucial to recognize that deuterated internal standards may not always perfectly co-elute with the native analyte due to the "deuterium isotope effect," which can cause slight changes in retention time. waters.com If this chromatographic separation occurs in a region of changing ion suppression, differential matrix effects can arise, leading to inaccurate quantification. myadlm.org Therefore, careful chromatographic optimization to ensure co-elution is essential.
In addition to using a deuterated internal standard, other strategies to minimize matrix effects include:
Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help to remove a significant portion of the interfering matrix components before LC-MS analysis. scioninstruments.com
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a fundamental approach to reducing matrix effects. nih.gov
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. myadlm.org
By combining the use of a deuterated internal standard like Medroxyprogesterone-d6 17-Acetate with meticulous sample preparation and chromatographic optimization, the impact of matrix effects can be significantly minimized, leading to more accurate and reliable quantitative results in research applications.
Mechanistic and Biochemical Investigations Utilizing Medroxy Progesterone D6 17 Acetate
In Vitro Receptor Binding Affinity Studies of Medroxy Progesterone-d6 17-Acetate to Steroid Receptors
The interaction of progestins with various steroid receptors is a key determinant of their biological activity. Studies using labeled compounds like this compound are crucial for delineating these interactions.
Research has demonstrated that medroxyprogesterone (B1676146) acetate (B1210297) is a potent competitor for binding to progesterone (B1679170), androgen, and glucocorticoid receptors. nih.gov In competitive binding assays, medroxyprogesterone acetate shows a high affinity for these receptors, indicating its potential to elicit responses mediated by them. nih.gov For instance, it has been shown to compete strongly with steroids that specifically bind to these three receptor types. nih.gov In contrast, it does not compete with estradiol (B170435) for binding to the estrogen receptor. nih.gov
Studies on human mononuclear leukocytes revealed that medroxyprogesterone acetate has a considerable binding affinity for the glucocorticoid receptor. nih.gov Its relative binding affinity was found to be 42% compared to dexamethasone (B1670325) (defined as 100%). nih.gov This binding was confirmed through direct binding studies using a tritiated derivative of medroxyprogesterone acetate. nih.gov The interaction with the glucocorticoid receptor can lead to glucocorticoid-like effects. nih.gov In renal collecting duct epithelia, medroxyprogesterone acetate has been shown to bind to the glucocorticoid receptor to stimulate the expression of certain genes. nih.gov
The binding of medroxyprogesterone acetate extends to the androgen receptor as well. nih.gov In fact, clinical responses to progestin treatment in breast cancer have been significantly associated with tumors containing high levels of androgen receptors. nih.gov
Table 1: Relative Binding Affinity of Medroxyprogesterone Acetate to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (%) |
| Dexamethasone | 100 |
| Medroxyprogesterone Acetate | 42 |
| Cortisol | 25 |
This table is based on data from competitive binding assays with [3H]dexamethasone in human mononuclear leukocytes. nih.gov
The substitution of hydrogen with deuterium (B1214612) can influence the kinetics of receptor-ligand interactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the difference in mass between hydrogen and deuterium, which can affect the vibrational frequencies of chemical bonds and, consequently, the energy required for bond cleavage or formation during a reaction.
While specific studies on the kinetic isotope effect of this compound on receptor-ligand interaction kinetics are not extensively detailed in the provided search results, the principles of KIE are well-established. Deuteration at a site involved in a rate-determining step of a metabolic reaction can slow down the reaction rate. nih.gov This can lead to an altered pharmacokinetic profile, potentially resulting in higher plasma concentrations and a longer half-life of the deuterated compound compared to its non-deuterated counterpart. nih.gov The strategic placement of deuterium atoms can be used to modulate a drug's metabolic fate, potentially reducing the formation of undesired metabolites. nih.gov
Analysis of Cellular Uptake, Distribution, and Efflux in Model Cell Systems
Understanding how a compound enters, distributes within, and exits cells is fundamental to pharmacology. Studies using labeled medroxyprogesterone acetate have provided insights into these processes.
In male cynomolgus monkeys, the uptake of radiolabeled medroxyprogesterone acetate has been observed in progestin and androgen target neurons in the brain and pituitary gland. nih.gov Specifically, labeled neurons were found in the ventromedial nucleus, arcuate nucleus, medial preoptic nucleus, and anterior hypothalamic area. nih.gov Pre-treatment with progesterone significantly reduced the nuclear concentration of labeled medroxyprogesterone acetate in the hypothalamus, preoptic area, and pituitary gland, indicating a competitive uptake mechanism. nih.gov
In human breast cancer cell lines like T47D and MCF-7, medroxyprogesterone acetate has been shown to induce cellular proliferation. nih.gov This process is linked to the upregulation of cyclin D1 expression, which is mediated through the phosphatidylinositol 3-kinase/Akt/nuclear factor-kappaB signaling pathway. nih.gov The compound's effects on gene expression in breast cancer cells highlight its intracellular activity following uptake. nih.gov
Enzyme Kinetics and Metabolic Profiling with Labeled Substrates in Cell-Free and Cellular Systems
The use of isotopically labeled substrates like this compound is instrumental in studying enzyme kinetics and identifying metabolic pathways.
The deuterium kinetic isotope effect (DKIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.gov By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, researchers can determine if the cleavage of a carbon-hydrogen bond is a rate-limiting step in the metabolic process. A significant DKIE, where the deuterated compound is metabolized more slowly, suggests that the C-H bond at the labeled position is broken in the slowest step of the reaction. This information is crucial for understanding how enzymes like the cytochrome P450 (CYP) family metabolize drugs. nih.gov
Studies on the metabolism of medroxyprogesterone acetate have identified the cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its metabolism in human liver microsomes. nih.govnih.gov In rats, CYP3A1 appears to be the main isoform involved in its metabolism. nih.gov
Metabolic profiling studies have identified several hydroxylated metabolites of medroxyprogesterone acetate, with 6β-, 2β-, and 1β-hydroxy MPA being the major products. nih.gov The formation of these metabolites is primarily catalyzed by CYP3A4. nih.gov The kinetic parameters for the formation of these metabolites in human liver microsomes have been determined, with K(m) values ranging from 10.0 to 11.2 µM and V(m) values from 194 to 437 pmol/min/mg. nih.gov
The use of deuterated analogs like this compound can help in these studies by providing a distinct mass signature, facilitating the identification and quantification of metabolites using techniques like liquid chromatography-mass spectrometry.
Table 2: Enzyme Isoforms and Metabolites of Medroxyprogesterone Acetate
| Enzyme Isoform | Major Metabolites |
| Human CYP3A4 | 6β-hydroxy MPA, 2β-hydroxy MPA, 1β-hydroxy MPA |
| Rat CYP3A1 | Not specified in detail, but is the main metabolizing enzyme |
Molecular-Level Elucidation of Intracellular Signaling Pathways Modulated by this compound
Mechanistic studies investigating the molecular and biochemical effects of Medroxyprogesterone 17-Acetate (MPA) are crucial for understanding its biological activity. While the deuterated form, Medroxyprogesterone-d6 17-Acetate, primarily serves as an internal standard for precise quantification in mass spectrometry-based assays, the biological and mechanistic investigations are carried out using the non-labeled compound, MPA. These studies reveal how MPA interacts with cellular machinery to modulate signaling pathways and gene expression. MPA is a synthetic steroid that interacts with progesterone, androgen, and glucocorticoid receptors, which accounts for its complex range of biological effects. medchemexpress.com
Transcriptional Regulation and Gene Expression Studies in Relevant Cell Lines
MPA exerts significant control over gene expression by binding to nuclear receptors, which in turn regulate the transcription of target genes. This activity has been investigated in various cell lines, revealing diverse and cell-type-specific effects.
In human myometrial cells from pregnant women, MPA was found to control the expression of numerous genes, many of which were not previously known to be regulated by progestogens. nih.gov A study using myometrial explants showed that MPA significantly regulated 114 transcripts, with a notable enrichment in genes related to the inflammatory response, growth factor activity, and cytokine activity. nih.gov The research confirmed the significant down-regulation of well-characterized progesterone-sensitive genes, including those for Interleukin-1B (IL-1B), Interleukin-6 (IL-6), Prostaglandin-Endoperoxide Synthase 2 (PTGS2), and Gap Junction Protein Alpha-1 (GJA1). nih.gov Notably, the study also identified Interleukin-11 (IL-11) and Interleukin-24 (IL-24) as two of the most down-regulated transcripts, a novel finding in this tissue. nih.gov
| Gene | Full Name | Effect | Validation Method |
|---|---|---|---|
| IL-1B | Interleukin-1 Beta | Down-regulated | qRT-PCR |
| IL-6 | Interleukin-6 | Down-regulated | qRT-PCR |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 | Down-regulated | qRT-PCR |
| GJA1 | Gap Junction Protein Alpha-1 | Down-regulated | qRT-PCR |
| IL-11 | Interleukin-11 | Down-regulated | qRT-PCR |
| IL-24 | Interleukin-24 | Down-regulated | qRT-PCR |
Investigations in endocervical epithelial cells have demonstrated that MPA can regulate inflammatory genes through the glucocorticoid receptor (GR), a mechanism not shared by progesterone. plos.org MPA was shown to repress the expression of pro-inflammatory cytokine genes by facilitating the recruitment of the GR to the promoters of these genes. plos.org
Furthermore, MPA directly modulates T-helper cell responses. In a study on human purified macrophages and T-helper cells, MPA was found to decrease Th1 and Th17 responses while increasing Th22 responses through the Aryl Hydrocarbon Receptor (AHR) signaling pathway. nih.gov This research showed that MPA decreases the production and mRNA expression of IFN-γ, T-bet, RORC, and IL-17A. nih.gov Conversely, it increases the production and mRNA expression of IL-22 in CD4+ Th22 cell clones by increasing the expression of AHR and T-bet in these cells. nih.gov
| Gene/Protein | Full Name | Cell Type | Effect |
|---|---|---|---|
| IFN-γ | Interferon-gamma | Th1 | Decreased production & mRNA |
| T-bet | T-box transcription factor TBX21 | Th1 | Decreased mRNA |
| RORC | RAR-related orphan receptor C | Th17 | Decreased production & mRNA; Inhibited |
| IL-17A | Interleukin-17A | Th17 | Decreased production & mRNA |
| IL-22 | Interleukin-22 | Th22 | Increased production & mRNA |
| AHR | Aryl Hydrocarbon Receptor | Th22 | Increased mRNA |
In human endothelial cells, MPA shows distinct signaling effects compared to progesterone. It impairs the signaling of estradiol and does not increase nitric oxide synthesis. nih.gov MPA is, however, potent in inhibiting the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which reduces the adhesiveness of endothelial cells for leukocytes. medchemexpress.comnih.gov This effect is linked to its ability to reduce the nuclear translocation of the transcription factor NF-κB. medchemexpress.com
Protein-Ligand and Protein-Protein Interaction Studies using Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein conformational dynamics, protein folding, and molecular interactions. nih.govnih.govnih.gov The fundamental principle of HDX-MS is the measurement of the rate at which backbone amide hydrogens in a protein exchange with deuterium atoms when the protein is placed in a deuterium oxide (D₂O) buffered solution. biopharminternational.comyoutube.com The rate of this exchange is highly dependent on the local protein structure; hydrogens in flexible, solvent-exposed regions exchange rapidly, while those involved in stable hydrogen bonds (as in alpha-helices and beta-sheets) or buried within the protein core are protected and exchange slowly. youtube.comyoutube.com
While there are no specific published studies applying HDX-MS to investigate the interactions of Medroxyprogesterone 17-Acetate, the technique is exceptionally well-suited for such molecular-level elucidation. HDX-MS can be used to map the binding sites of ligands on proteins and to identify allosteric conformational changes that occur upon binding. mdpi.comcreative-proteomics.com
In a hypothetical HDX-MS experiment to study the interaction between MPA and one of its receptors (e.g., the progesterone or glucocorticoid receptor), the following would occur:
Differential Deuterium Uptake: The receptor protein would be analyzed in two states: alone (apo) and bound to MPA (holo). youtube.com
Binding Site Identification: Peptides corresponding to the direct binding pocket of MPA on the receptor would show a significant reduction in deuterium uptake in the holo state compared to the apo state. This protection occurs because the ligand physically shields the backbone amides from the D₂O solvent and may form new hydrogen bonds. creative-proteomics.com
Allosteric Effects: The binding of MPA could induce conformational changes in regions of the receptor distant from the binding site. These allosteric changes would also be detected as changes (either increases or decreases) in deuterium uptake in the corresponding peptides. mdpi.com
Such an analysis would provide high-resolution data on the specific amino acid regions of the receptor that interact with the compound. It would also reveal the dynamic structural changes the receptor undergoes upon binding, offering critical insights into the mechanism of receptor activation or inhibition that leads to the transcriptional regulation events described previously. The technique is versatile and can handle large, complex proteins, making it an ideal tool for dissecting the interactions that underpin the function of Medroxyprogesterone 17-Acetate. nih.govnih.gov
Pharmacokinetic and Metabolic Research Applications of Medroxy Progesterone D6 17 Acetate in Preclinical Models
Absorption, Distribution, and Elimination (ADE) Studies in In Vitro Systems and Animal Models
In Vitro Permeability and Transport Studies
In vitro permeability assays, such as those using Caco-2 cell monolayers, are standard for predicting the intestinal absorption of orally administered drugs. researchgate.netevotec.com These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer that mimics the intestinal barrier. researchgate.netnih.gov For the parent compound, MPA, its lipophilic nature suggests a tendency for transcellular passive diffusion. However, specific permeability data for MPA and its deuterated analog across Caco-2 or other in vitro barriers are not extensively detailed in the available research.
The use of Medroxyprogesterone-d6 17-Acetate in such assays would be primarily as an internal standard for quantitative analysis via liquid chromatography-mass spectrometry (LC-MS) due to its similar physicochemical properties to MPA, which allows for accurate quantification by correcting for variations during sample preparation and analysis. nih.govnih.gov
Tissue Distribution Analysis in Non-Human Biological Systems
Understanding the distribution of a compound throughout the body is crucial. Studies on the non-deuterated MPA have been conducted in various animal models, including rats, dogs, and monkeys. nih.govsemanticscholar.org Following administration, MPA distributes into various tissues. In women, MPA is approximately 90% bound to plasma proteins, primarily albumin. nih.gov
Specific tissue distribution studies for Medroxyprogesterone-d6 17-Acetate have not been identified in the reviewed literature. However, it is anticipated that its distribution pattern would closely mirror that of MPA due to their structural similarity. Any minor differences would likely arise from kinetic isotope effects influencing its metabolic rate in different tissues. Studies in animal models like rats and minipigs have been suggested as suitable surrogates for human pharmacokinetic studies of MPA. researchgate.net
Biotransformation Pathways of Medroxyprogesterone-d6 17-Acetate in Isolated Hepatic Microsomes and Cell Cultures
The liver is the primary site of metabolism for MPA, and in vitro systems like hepatic microsomes and cell cultures are instrumental in elucidating its biotransformation pathways.
Identification and Characterization of Deuterated Metabolites
The metabolism of MPA is extensive and leads to the formation of numerous metabolites. In studies using human liver microsomes, at least five main metabolites have been identified, designated as M-1, M-2, M-3, M-4, and M-5. researchgate.net These are formed through hydroxylation at various positions, primarily the 6β, 2β, and 1β positions, as well as dihydroxylation and dehydrogenation. researchgate.net
For Medroxyprogesterone-d6 17-Acetate, where deuterium (B1214612) atoms are placed at the 6-methyl and 17-acetate groups, it is hypothesized that the deuteration at the 6-methyl position could alter the formation of metabolites hydroxylated at this site. However, specific studies identifying and characterizing the deuterated metabolites of Medroxyprogesterone-d6 17-Acetate are not available in the current body of scientific literature. The primary use of this deuterated compound reported in research is as an internal standard in analytical methods. nih.govnih.gov
Role of Cytochrome P450 Enzymes and Other Biotransformation Systems
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, is the principal catalyst for the metabolism of MPA in human liver microsomes. researchgate.netnih.gov Studies have shown a significant correlation between CYP3A4 activity and the rate of MPA metabolism. nih.gov In rats, CYP3A1 appears to be the main enzyme involved in MPA metabolism. nih.gov
Given that the biotransformation of MPA is heavily reliant on CYP enzymes, the deuteration in Medroxyprogesterone-d6 17-Acetate is expected to exhibit a kinetic isotope effect. The breaking of a carbon-deuterium (C-D) bond requires more energy than breaking a carbon-hydrogen (C-H) bond. This could potentially slow down the rate of metabolism at the deuterated positions.
Assessment of Isotope Effects on Metabolic Clearance and Half-Life in Non-Human Biological Systems
The primary application of deuterated compounds like Medroxyprogesterone-d6 17-Acetate in research is to investigate the kinetic deuterium isotope effect (KDIE). This effect can lead to a reduced rate of metabolic clearance and an extended half-life of the deuterated compound compared to its non-deuterated counterpart.
While specific in vivo studies quantifying the isotope effect of Medroxyprogesterone-d6 17-Acetate on its metabolic clearance and half-life in animal models are not found in the reviewed literature, the general principles of pharmacokinetics suggest that a slower metabolism would lead to a lower clearance rate and a longer half-life. The magnitude of this effect is dependent on the extent to which the deuterated positions are involved in the rate-limiting steps of metabolism. nih.govnih.gov For MPA, since hydroxylation at the 6-position is a major metabolic pathway, the deuteration at the 6-methyl group in Medroxyprogesterone-d6 17-Acetate is strategically placed to probe this effect. researchgate.net
Lack of Publicly Available Data on Comparative Pharmacokinetic Analysis of Labeled Versus Unlabeled Medroxyprogesterone (B1676146) Acetate (B1210297) in Animal Models
A thorough review of scientific literature reveals a significant gap in publicly available data regarding the direct comparative pharmacokinetic analysis of Medroxyprogesterone-d6 17-Acetate and its unlabeled counterpart, Medroxyprogesterone Acetate, in preclinical animal models. While extensive research has been conducted on the pharmacokinetic profile of unlabeled Medroxyprogesterone Acetate in various species, similar detailed studies for its deuterated form, or direct comparisons between the two, are not present in the accessible scientific domain.
Deuterated compounds, such as Medroxyprogesterone-d6 17-Acetate, are most commonly synthesized and utilized in pharmacokinetic studies as internal standards for bioanalytical techniques like liquid chromatography-mass spectrometry (LC-MS). Their value in this context lies in their near-identical chemical and physical properties to the unlabeled analyte, allowing for precise quantification by correcting for variations during sample processing and analysis. The key distinction is the difference in mass due to the presence of deuterium atoms, which enables the mass spectrometer to differentiate between the analyte and the internal standard.
The underlying assumption when using a deuterated internal standard is that it will co-elute and have similar ionization efficiency as the unlabeled compound. While this implies analogous behavior during the analytical process, it does not provide in-vivo pharmacokinetic data such as the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), or elimination half-life (t½) for the deuterated compound itself.
The "kinetic isotope effect" is a recognized phenomenon where the substitution of hydrogen with deuterium can sometimes lead to a slower rate of metabolism for the deuterated compound. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially making it more difficult for metabolic enzymes to break. A slower metabolic rate could, in theory, result in a longer half-life and increased exposure (AUC) for the deuterated compound compared to the unlabeled version. However, without specific preclinical studies investigating and quantifying this potential effect for Medroxyprogesterone-d6 17-Acetate, any discussion of its comparative pharmacokinetics would be purely speculative.
Consequently, the generation of detailed research findings and comparative data tables as requested is not feasible based on the current body of scientific literature. Such an analysis would necessitate dedicated preclinical studies in relevant animal models where both Medroxyprogesterone-d6 17-Acetate and Medroxyprogesterone Acetate are administered and their pharmacokinetic profiles are concurrently evaluated. At present, no such studies have been published.
Future Directions and Emerging Research Avenues for Medroxy Progesterone D6 17 Acetate
Advancements in Deuterium (B1214612) Labeling Technologies for Complex Steroids
The synthesis of deuterated steroids like Medroxyprogesterone-d6 17-Acetate is intrinsically linked to the evolution of deuterium labeling technologies. Historically, the preparation of deuterium-labeled analogs of naturally occurring steroid hormones has been a subject of significant interest for their application in human metabolism studies and as internal standards in mass spectrometry. nih.gov Early methods focused on techniques applicable to various steroid classes, including androgens and estrogens. nih.gov
More recent advancements have enabled more precise and site-specific deuterium incorporation. nih.govacs.org For instance, strategies have been developed for the site-specific deuteration of complex molecules, which is crucial for mechanistic studies. nih.govacs.org These sophisticated methods allow researchers to trace the metabolic fate of specific atoms within a steroid molecule, providing a deeper level of insight. The development of continuous flow systems for deuteration, utilizing D2O as a deuterium source, has also made the process more efficient and accessible. thalesnano.com These technologies are critical for producing high-purity deuterated steroids necessary for sensitive analytical applications. bvsalud.org
The ongoing refinement of these labeling techniques will likely lead to the creation of even more complex and specifically labeled steroid analogs. This will, in turn, expand the toolkit available to researchers for investigating the intricate details of steroid metabolism and action.
Integration of Medroxyprogesterone-d6 17-Acetate into Multi-Omics Research Platforms
The use of stable isotope-labeled compounds is becoming increasingly integral to multi-omics research, which combines data from genomics, proteomics, metabolomics, and other "-omics" fields to provide a holistic view of biological systems. Medroxyprogesterone-d6 17-Acetate is well-suited for such integrated research platforms.
In the context of proteomics and metabolomics, stable isotope tracers provide dynamic information about the metabolism of substrates that cannot be obtained from simple concentration measurements. physoc.org For example, a multi-omics analysis of women using depot medroxyprogesterone (B1676146) acetate (B1210297) (DMPA) revealed alterations in genes related to immune regulation and a suppression of epithelium development. nih.gov The use of a deuterated tracer like Medroxyprogesterone-d6 17-Acetate in similar studies could allow for a more precise tracking of the compound's metabolic fate and its direct impact on protein and metabolite profiles.
Deuterium labeling, particularly with heavy water (D2O), has been shown to be a powerful tool for analyzing proteome-wide protein turnover kinetics in cell culture. nih.gov This approach, which is compatible with standard cell culture conditions, allows for the measurement of protein synthesis rates and can be used to investigate cellular responses to various stimuli. nih.gov Integrating Medroxyprogesterone-d6 17-Acetate into such platforms could elucidate its specific effects on protein dynamics and metabolic pathways.
Novel Mechanistic Insights into Steroid Biology and Hormone Action Enabled by Isotopic Tracers
Isotopic tracers like Medroxyprogesterone-d6 17-Acetate are invaluable for gaining novel mechanistic insights into steroid biology and hormone action. By replacing hydrogen with deuterium, researchers can track the metabolic conversion of a drug and its residence time in plasma, which can lead to greater efficacy and fewer adverse effects. acs.org
Stable isotope tracers allow for the quantitative assessment of the dynamic nature of in vivo metabolism under various conditions. nih.gov This methodology provides information on the rates of production, appearance, and disappearance of metabolites, offering a more in-depth understanding of metabolic changes than static concentration measurements. nih.gov For instance, deuterium-labeled steroid hormones have been used to measure the plasma clearance rates of androgens in women, providing valuable data on hormone dynamics in both normal and pathological states. nih.gov
Recent research has begun to unravel the complex mechanisms of steroid hormone regulation of gene expression. For example, studies have shown that the progesterone (B1679170) receptor can repress the expression of the androgen receptor gene through hormone-dependent mechanisms. nih.gov The use of deuterated progestins like Medroxyprogesterone-d6 17-Acetate in such studies could help to further dissect these regulatory pathways and provide a clearer picture of hormone cross-talk. The ability to trace the labeled molecule allows for a precise determination of its interaction with receptors and its influence on downstream transcriptional events.
Development of Enhanced Analytical Strategies for Deuterated Compounds in Emerging Research Fields
The increasing use of deuterated compounds in research necessitates the development of enhanced analytical strategies to ensure accurate and sensitive detection. Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the primary technique for analyzing these compounds. nih.govsigmaaldrich.com
One of the key challenges in steroid analysis is the presence of interferences from structurally similar compounds. nih.govnih.gov The use of stable isotope-labeled internal standards, such as Medroxyprogesterone-d6 17-Acetate, helps to minimize variations resulting from sample preparation and mass detector fluctuations. sigmaaldrich.com However, further improvements in analytical specificity are still being sought.
Differential mobility spectrometry (DMS) is one such advancement that has shown promise in improving the specificity of steroid measurements by reducing interferences and enhancing the signal-to-noise ratio. nih.gov This technique, when used in conjunction with LC-MS/MS, can provide exceptional analytical performance. nih.gov As deuterated compounds become more prevalent in fields like metabolomics and clinical diagnostics, the development and validation of such advanced analytical methods will be crucial for obtaining reliable and accurate data.
The table below summarizes key analytical techniques and their applications in the analysis of deuterated steroids.
| Analytical Technique | Application in Deuterated Steroid Analysis | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Measurement of plasma clearance rates of hormones. nih.gov | High sensitivity and specificity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Simultaneous quantitation of steroid patterns in biofluids. sigmaaldrich.com | High throughput and specificity. |
| Differential Mobility Spectrometry (DMS) coupled with LC-MS/MS | Reduction of interferences and improved signal-to-noise for challenging analytes. nih.gov | Enhanced specificity and analytical performance. |
| Isotope Ratio Mass Spectrometry (IRMS) | Distinguishing between endogenous and exogenous steroids in doping control. nih.gov | High precision for isotope ratio measurements. |
Exploration of Medroxyprogesterone-d6 17-Acetate in Non-Pharmacological Applications
The principles of isotope labeling that make Medroxyprogesterone-d6 17-Acetate valuable in pharmacological research also open up possibilities for its use in non-pharmacological applications, such as environmental tracing of steroids. Synthetic steroids, including medroxyprogesterone acetate, can be released into the environment through various waste streams. nih.govcaymanchem.com
Stable isotope analysis is a powerful tool for tracing the sources and fate of environmental contaminants. youtube.com By using a deuterated standard like Medroxyprogesterone-d6 17-Acetate, researchers could develop methods to more accurately track the presence and distribution of synthetic steroids in water and soil. This could be particularly important for understanding the potential ecological impact of these compounds.
The use of isotope ratio mass spectrometry (IRMS) can help differentiate between natural and synthetic sources of steroids in the environment. nih.govyoutube.com While this application is still emerging for synthetic progestins, the established principles of isotope tracing in environmental science suggest a promising future for the use of compounds like Medroxyprogesterone-d6 17-Acetate in this field.
Q & A
Basic Research Questions
Q. How should Medroxy Progesterone-d6 17-Acetate be handled and stored to ensure stability in experimental settings?
- Methodological Answer :
- Storage : Store as a powder at -20°C (stable for 3 years) or 4°C (2 years); in solvent, store at -80°C (1 year) or -20°C (6 months). Short-term transport at room temperature is acceptable for <2 weeks .
- Handling : Use full personal protective equipment (PPE), including safety goggles, impermeable gloves, and respiratory protection. Work in a well-ventilated fume hood to avoid aerosol formation .
- Incompatibilities : Avoid exposure to strong acids/alkalis, oxidizing/reducing agents, and direct sunlight .
Q. What analytical methods are recommended for quantifying this compound and its impurities?
- Methodological Answer :
- HPLC/LC-MS : Use reversed-phase chromatography with UV detection (λ = 254 nm) for quantification. Validate methods per USP <467> and ICH Q3D guidelines to detect residual solvents (e.g., methanol) and elemental impurities (e.g., Pd, Ni) .
- Impurity Profiling : Reference standards like 6α-Hydroxy Medroxy Progesterone 17-Acetate (CAS 984-47-4) and 6-epi-Medroxy Progesterone Acetate (CAS 2242-65-1) should be included for comparative analysis .
Q. What safety precautions are critical when working with this compound in vitro?
- Methodological Answer :
- Toxicity Mitigation : Classified as a Category 1A reproductive toxin and suspected carcinogen. Use secondary containment and decontaminate spills with ethanol-wetted absorbents (e.g., diatomaceous earth) followed by disposal as hazardous waste .
- Exposure Control : Monitor airborne particles via HEPA filtration and ensure emergency eyewash stations are accessible .
Advanced Research Questions
Q. How does this compound interact with progesterone, androgen, and glucocorticoid receptors in mechanistic studies?
- Methodological Answer :
- Receptor Binding Assays : Perform competitive radioligand binding assays using HEK293 cells transfected with human PR, AR, or GR. Compare dissociation constants (Kd) with non-deuterated analogs to assess isotopic effects .
- Transcriptional Activation : Use luciferase reporter assays to quantify receptor-specific transcriptional activity. Note that MPA-d6 may exhibit altered binding kinetics due to deuterium substitution at C17 .
Q. How can researchers address discrepancies in reported receptor binding affinities across studies?
- Methodological Answer :
- Standardization : Use USP-certified reference materials (e.g., M1307 batch) to control for compound purity variations .
- Data Normalization : Cross-validate results with orthogonal methods (e.g., SPR vs. ELISA) and account for deuterium isotope effects on hydrogen bonding .
Q. What in vivo models are appropriate for studying the neurocognitive effects of this compound?
- Methodological Answer :
- Rodent Models : Use ovariectomized (OVX) aged rats to evaluate delayed memory retention via Morris water maze or radial arm maze. MPA-d6 exacerbates overnight forgetting in OVX models, requiring longitudinal behavioral tracking .
- Dosage : Administer 10 mg/kg intramuscularly, mimicking depot formulations, and measure hippocampal GAD65/67 levels via Western blot to correlate with cognitive deficits .
Q. How do isotopic impurities in this compound impact pharmacokinetic studies?
- Methodological Answer :
- Isotopic Purity Verification : Conduct high-resolution mass spectrometry (HRMS) to confirm >98% deuterium incorporation at C17. Impurities >2% (e.g., non-deuterated MPA) can skew AUC calculations in LC-MS/MS bioanalysis .
- Metabolic Stability : Compare hepatic microsomal half-life (t1/2) of MPA-d6 vs. MPA to assess isotopic effects on CYP3A4-mediated oxidation .
Data Contradiction Analysis
Q. Why do studies report conflicting results on MPA-d6’s effects on thrombosis risk?
- Methodological Answer :
- Model Variability : Murine models with ApoE-/- backgrounds show pro-thrombotic effects via CAM upregulation, while wild-type mice exhibit no significant changes. Control for genetic background and estrogen co-administration .
- Dose Dependency : Low doses (1 mg/kg) may lack statistical power; use ≥5 mg/kg with longitudinal Doppler ultrasound to monitor arterial flow .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
